4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide
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Overview
Description
4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide is a chemical compound with the molecular formula C15H13N3OS and a molecular weight of 283.35 g/mol . It is also known by other names such as 4-(6-Methyl-2-benzothiazolyl)aniline and Dehydrothio-p-toluidine . This compound features a benzamide group attached to a benzothiazole ring, which is substituted with an amino group and a methyl group.
Preparation Methods
The synthesis of 4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process. Industrial production methods may employ more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzothiazole ring.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Scientific Research Applications
4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes and pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide can be compared with other benzothiazole derivatives, such as:
2-(4-Aminophenyl)-6-methylbenzothiazole: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
2-(p-Aminophenyl)-6-methylbenzothiazole: Another closely related compound with similar applications but distinct chemical properties.
Dehydrothio-p-toluidine: A compound with a similar core structure but different functional groups, affecting its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
Molecular Formula |
C15H13N3OS |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H13N3OS/c1-9-2-7-12-13(8-9)20-15(17-12)18-14(19)10-3-5-11(16)6-4-10/h2-8H,16H2,1H3,(H,17,18,19) |
InChI Key |
PBDFJLMZRRPEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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